Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
CAS No.: 92874-73-2
Cat. No.: VC0193049
Molecular Formula: C16H14ClNO5S
Molecular Weight: 367.81
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92874-73-2 |
---|---|
Molecular Formula | C16H14ClNO5S |
Molecular Weight | 367.81 |
IUPAC Name | ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate |
Standard InChI | InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22) |
SMILES | CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Introduction
Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is a complex organic compound with a molecular formula of C16H14ClNO5S and a molecular weight of approximately 367.8 g/mol . This compound is characterized by its unique structure, which includes a benzoyl moiety attached to an ethyl ester and a sulfonamide group. The presence of these functional groups suggests potential applications in pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules.
Synthesis and Applications
Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate can be synthesized through various methods, often involving the reaction of appropriate precursors such as benzoic acid derivatives and sulfonamide-containing compounds. The synthesis methods allow for efficient production and further functionalization, which is crucial for its potential applications in pharmaceuticals.
Synthesis Methods
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Condensation Reactions: Involving the condensation of benzoic acid derivatives with sulfonamide-containing compounds.
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Esterification: Converting carboxylic acids into esters using ethyl alcohol.
Biological Activity and Potential Uses
The biological activity of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is primarily linked to its structural components. Compounds with similar sulfonamide groups are known for their antibacterial properties and potential use as anti-inflammatory agents. The chloro substituent may enhance bioactivity by increasing lipophilicity, which can improve membrane permeability.
Related Compounds and Their Activities
Compound Name | Key Features | Biological Activity |
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4-Chloro-3-sulfamoylbenzoic Acid | Contains a sulfonamide group, lacks ethyl ester | Antibacterial potential |
Chlorthalidone | Diuretic agent with a sulfonamide structure | Primarily used as a medication |
Sulfamethoxazole | Known antibiotic with a sulfonamide group | Effective against bacterial infections |
Research Findings and Future Directions
Research on Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is focused on its reactivity with biological molecules and other chemical entities. Studies are crucial for understanding the pharmacokinetics and pharmacodynamics associated with this compound. Future research should explore its potential as an intermediate in synthesizing bioactive molecules and its interaction with enzymes like carbonic anhydrase, which is a target for sulfonamide-based inhibitors .
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